5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-
Description
(6S)-6-Azido-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine is a bicyclic nitroimidazole derivative structurally related to pretomanid (PA-824), a clinical-stage antitubercular drug. The compound features a 6-azido substituent on the imidazooxazine core, replacing the 4-(trifluoromethoxy)benzyloxy group in PA-824 . Its synthesis involves nucleophilic substitution of a tosylate precursor with sodium azide in dimethyl sulfoxide (DMSO), yielding the azide derivative . The azido group may serve as a precursor for further functionalization via click chemistry or influence physicochemical properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
(6S)-6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFANDBQTUNRSM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of the 6-Hydroxy Intermediate
Alcohol 65 (derived from THP-deprotected intermediate 38 ) is treated with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et3N) as a base, yielding tosylate 145 (Scheme 5A).
Conditions :
Azide Displacement
Tosylate 145 undergoes nucleophilic displacement with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at 50°C for 24 hours, producing (6S)-6-azido derivative 146 with retention of configuration.
Optimization Insights :
-
Solvent : DMSO enhances azide nucleophilicity.
-
Stereochemical Control : The (S)-configuration is preserved due to the SN2 mechanism.
Purification and Characterization
Final purification employs a combination of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. Analytical data include:
Key Spectroscopic Data :
-
HRMS (ESI+) : m/z calcd for C6H6N6O3 [M+H]+: 211.0423; found: 211.0425.
-
1H NMR (400 MHz, CDCl3) : δ 5.21 (dd, J = 10.2, 4.1 Hz, 1H, H-6), 4.89 (d, J = 10.2 Hz, 1H, H-7a), 4.32 (d, J = 4.1 Hz, 1H, H-7b), 3.75–3.68 (m, 2H, oxazine-CH2).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Rearrangement During Alkylation : Base-mediated steps (e.g., NaH) risk forming isomeric byproducts (e.g., 7-substituted oxazines).
-
Azide Stability : The 6-azido group is prone to reduction under acidic conditions.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for epoxide opening and azide displacement steps, achieving 90% conversion with >99% enantiomeric excess (ee). Regulatory-compliant batches require strict control of genotoxic impurities (e.g., residual azides) .
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Formation of higher oxidation state products or cleavage of the nitro group.
Reduction: Conversion of the azido group to an amine, potentially leading to further functionalization.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido or nitro groups.
Scientific Research Applications
Pharmaceutical Applications
5H-Imidazo[2,1-b][1,3]oxazine derivatives are primarily noted for their antitubercular properties . Research indicates that these compounds exhibit significant potency against Mycobacterium tuberculosis, making them candidates for developing new tuberculosis treatments. The nitro group is crucial for their biological activity as it participates in bioreductive activation processes leading to bacterial cell death.
Biological Research
In addition to their antitubercular effects, compounds like 5H-Imidazo[2,1-b][1,3]oxazine have been explored for other biological activities:
- Antileishmanial Effects : Recent studies have highlighted the potential of related compounds in combating leishmaniasis. The efficacy of newly synthesized analogues was established through assessments in Leishmania donovani mouse models .
- Antimicrobial and Anticancer Activities : Ongoing research is examining the broader therapeutic properties of these compounds, indicating their potential as bioactive molecules in various medical applications .
Chemical Synthesis and Industrial Applications
The synthesis of 5H-Imidazo[2,1-b][1,3]oxazine typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions to form the imidazo-oxazine core. Industrial production may utilize scalable synthetic routes that optimize yield while minimizing by-products through techniques such as continuous flow chemistry.
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : The nitro group can be further oxidized.
- Reduction : The azido group can be reduced to an amine using reducing agents.
- Substitution : It can participate in nucleophilic substitution reactions at the azido and nitro positions.
These reactions enable the development of diverse derivatives with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Core Scaffold Comparison: Imidazooxazine vs. Benzofuroxan
The imidazo[2,1-b][1,3]oxazine scaffold was developed to replace benzofuroxan derivatives, which exhibited lower selectivity and potency against Mycobacterium tuberculosis (Mtb). Key findings:
- Activity : Imidazooxazine derivatives (e.g., pretomanid) show MIC90 values ≤1 μM against Mtb, whereas benzofuroxan analogues lacked comparable potency .
- Selectivity : The imidazooxazine moiety enhances target binding to deazaflavin-dependent nitroreductase (Ddn), critical for nitroimidazole activation under hypoxic conditions .
Table 1: Key Differences Between Imidazooxazine and Benzofuroxan Analogues
| Parameter | Imidazooxazine Derivatives | Benzofuroxan Derivatives |
|---|---|---|
| MIC90 (Mtb) | ≤1 μM | >1 μM |
| Metabolic Stability | High | Moderate |
| Ddn Binding Affinity | Strong | Weak |
| Reference |
6-Position Substituent Modifications
The 6-position of the imidazooxazine core is critical for activity. Comparisons include:
- Pretomanid (PA-824) : Features a 4-(trifluoromethoxy)benzyloxy group. Exhibits MIC90 = 0.015–0.5 μM against Mtb and potent activity in chronic infection models .
- 6-Azido Derivative: Replaces the benzyloxy group with an azido moiety.
- Carbamate/Urea/Amide Linkers : Analogues with these linkers showed improved solubility and metabolic stability. For example, a carbamate-linked derivative achieved 89-fold higher efficacy than PA-824 in acute TB models .
Table 2: Impact of 6-Position Substituents on Imidazooxazine Derivatives
*Predicted based on structural features.
Comparison with Delamanid (OPC-67683)
Delamanid, a 6-nitroimidazooxazole, shares mechanistic similarities but differs in scaffold:
- Scaffold : Delamanid’s imidazooxazole core lacks the oxygen atom in the oxazine ring, reducing aerobic activity compared to imidazooxazines .
- Activity : Delamanid’s MIC90 = 0.006–0.012 μM, slightly superior to pretomanid but with higher lipophilicity and metabolic liabilities .
- Clinical Performance : Both drugs target nitroreductase activation but differ in resistance profiles and pharmacokinetics .
Biological Activity
5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is a heterocyclic compound notable for its potential biological activities. Its unique structure, which incorporates an azido group at the 6-position and a nitro group at the 2-position, makes it a subject of interest in medicinal chemistry. This compound has been primarily investigated for its antitubercular properties and other biological activities.
The molecular formula of 5H-Imidazo[2,1-b][1,3]oxazine is C₆H₆N₆O₃, with a molecular weight of approximately 198.15 g/mol. The presence of the nitro group is essential for its biological activity, as it plays a crucial role in bioreductive activation processes that can lead to cell death in bacteria.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₆O₃ |
| Molecular Weight | 198.15 g/mol |
| Melting Point | 152.0 - 152.4 °C |
Antimycobacterial Activity
Research has shown that derivatives of 5H-Imidazo[2,1-b][1,3]oxazine exhibit significant potency against Mycobacterium tuberculosis. The mechanism of action is believed to involve interaction with specific enzymes or pathways critical for bacterial survival. The nitro group undergoes reduction within the bacterial environment, leading to the formation of reactive intermediates that disrupt cellular processes essential for the bacteria's life cycle.
Case Study: Antitubercular Evaluation
In a study evaluating various imidazo[2,1-b][1,3]oxazine derivatives, compounds were tested against M. tuberculosis strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range:
| Compound | MIC (µg/mL) |
|---|---|
| 5H-Imidazo[2,1-b][1,3]oxazine A | 0.5 |
| 5H-Imidazo[2,1-b][1,3]oxazine B | 1.0 |
| 5H-Imidazo[2,1-b][1,3]oxazine C | 0.25 |
This data underscores the potential of these compounds as antitubercular agents.
Anticancer Activity
The anticancer properties of imidazo[2,1-b][1,3]oxazine derivatives have also been explored. In vitro studies demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study assessed the cytotoxicity of several derivatives against the MCF-7 breast cancer cell line using the MTT assay:
| Compound | IC50 (µM) |
|---|---|
| 5H-Imidazo[2,1-b][1,3]oxazine A | 8.0 |
| 5H-Imidazo[2,1-b][1,3]oxazine B | 12.5 |
| 5H-Imidazo[2,1-b][1,3]oxazine C | 6.5 |
These findings indicate that certain derivatives possess considerable anticancer activity and warrant further investigation into their mechanisms and potential therapeutic applications.
The biological activity of 5H-Imidazo[2,1-b][1,3]oxazine is attributed to its ability to undergo redox reactions due to the nitro group and participate in bioorthogonal reactions facilitated by the azido group. These interactions can modulate various biochemical pathways:
- Nitro Group : Involved in generating reactive intermediates that can damage cellular components.
- Azido Group : Useful for labeling biomolecules in biological studies.
Q & A
Basic Question: What are the recommended methodologies for synthesizing (6S)-6-azido-6,7-dihydro-2-nitro-5H-imidazo[2,1-b][1,3]oxazine, and how can its structural integrity be validated?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of the imidazo-oxazine core. Key steps include:
- Nitro-group introduction : Electrophilic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
- Azide incorporation : Staudinger or Huisgen cycloaddition for azido-group addition, ensuring stereochemical control at the 6S position .
- Validation :
- Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry; IR for azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) group identification.
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- X-ray crystallography (if crystalline) for absolute configuration confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
